(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Overview
Description
(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide is a useful research compound. Its molecular formula is C32H19N2O7PS and its molecular weight is 606.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst Properties and Synthesis
- A detailed study on compounds related to (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide, specifically the (11bR)-4-Hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-dinaphtho[2,1-d: 1′,2′-f][1,3,2]dioxaphosphepin-4-oxide, revealed that these compounds are soluble in several organic solvents and can be formed into a white crystalline solid. The handling precautions are similar to those for other laboratory chemicals, indicating a relatively safe profile for research and laboratory use (Hutchinson, 2013).
Synthetic Methods
- The synthesis of dinaphtho[2,1-d:1′,2′-g][1,3,2]dioxaphosphocin 8-sulfides, a category encompassing the compound , involved an efficient two-step synthesis using dimethylaminopyridine (DMAP) catalysis and was characterized by near-quantitative yields, indicating its efficiency and potential for large-scale synthesis (Kasthuraiah et al., 2004).
Applications in Chiral Catalysis
- The compound’s structural variants have been used in rhodium-catalyzed hydrogenation of α-dehydroamino acid esters. The highest enantioselectivities (up to 99% ee) were achieved with phosphoramidites bearing two chiral binaphthyl groups with opposite configurations, indicating its potential application in enantioselective catalysis (Eberhardt et al., 2007).
Functional Reactivity Studies
- Studies on bis-2,4-dinitrophenyl sulfide(2a) and bis-p-nitrophenyl sulfide(2b), compounds related to the this compound, showcased their reactivity towards thiols and other nucleophilic groups. This indicates the potential utility of these compounds in chemical synthesis and possibly in bioconjugation applications (Song Dan-qing, 2013).
Miscellaneous Applications
- Another study involving compounds related to this compound detailed the synthesis of novel fluorescent probes for imaging hydrogen sulfide. This indicates potential applications in biomedical imaging and sensing applications (Xiao-yan Zhu et al., 2019).
properties
IUPAC Name |
13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19N2O7PS/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)41-42(39,43)40-31(27)29/h1-18H,(H,39,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEZBGUBZWJVKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=S)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19N2O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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